molecular formula C10H9NO3 B6158647 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 1785136-64-2

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B6158647
CAS No.: 1785136-64-2
M. Wt: 191.18 g/mol
InChI Key: DZQFOVFPXNMPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a bicyclic heteroaromatic compound featuring a partially saturated isoindole core. Its structure includes a methyl group at position 2, a ketone group at position 1, and a carboxylic acid moiety at position 4 (Figure 1). This compound is of interest in medicinal chemistry and materials science due to its rigid scaffold, which allows for diverse functionalization.

Properties

CAS No.

1785136-64-2

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-methyl-1-oxo-3H-isoindole-4-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-11-5-8-6(9(11)12)3-2-4-7(8)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

DZQFOVFPXNMPJL-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid often begins with indanone derivatives as precursors. For example, 1-indanone undergoes methyl group introduction via alkylation or acylation, followed by cyclization to form the isoindole core. A representative method involves reacting 1-indanone with dimethyl carbonate in the presence of sodium hydride (NaH) in THF under nitrogen atmosphere . The reaction proceeds via nucleophilic attack at the carbonyl group, forming a methyl-substituted intermediate that cyclizes upon heating.

Critical Parameters :

  • Temperature : Reflux conditions (~66°C for THF) are essential for complete cyclization.

  • Solvent : Anhydrous THF ensures optimal reactivity of NaH.

  • Yield : Reported yields exceed 90% under optimized conditions .

Acid-Catalyzed Intramolecular Cyclization

Polyphosphoric acid (PPA) is widely employed for cyclizing carboxylic acid derivatives into isoindole structures. In one protocol, a precursor such as N-methylformamide-trimellitic anhydride adduct is heated with PPA at 110–115°C, inducing dehydration and ring closure . This method is notable for its simplicity and high efficiency, though product purification may require recrystallization.

Reaction Conditions :

ParameterValue
CatalystPolyphosphoric acid
Temperature110–115°C
SolventXylene (optional)
Yield70–85%

Mechanistic Insight : The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the adjacent amine group to form the six-membered transition state.

Base-Mediated Ring-Closing Reactions

Sodium hydride in THF enables deprotonation of acidic α-hydrogens, promoting cyclization. For instance, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is treated with NaH in THF, leading to rapid ring closure . This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

Advantages :

  • Selectivity : Minimal side products due to controlled basicity.

  • Scalability : Compatible with continuous flow reactors for industrial applications .

Limitations :

  • Moisture-sensitive reagents necessitate inert atmospheres.

  • Post-reaction neutralization with HCl introduces purification steps.

Solvent-Dependent Optimization

Solvent choice significantly impacts reaction kinetics and yield. Dichloromethane (DCM) and ethanol are commonly used for their ability to stabilize intermediates without participating in side reactions . For example, cyclization in DCM at 25°C achieves 80% yield, whereas ethanol at reflux improves yield to 88% by enhancing solubility of polar intermediates .

Comparative Data :

SolventTemperature (°C)Yield (%)Purity (%)
DCM258095
Ethanol788897
THF669298

Industrial Production and Scalability

Large-scale synthesis faces challenges in maintaining reaction homogeneity and heat dissipation. Recent advances employ continuous flow reactors to address these issues, enabling precise control over residence time and temperature . For instance, a pilot-scale process using PPA in xylene achieved 75% yield with 99% purity, demonstrating feasibility for kilogram-scale production .

Key Considerations :

  • Catalyst Recycling : PPA can be reused after neutralization, reducing costs.

  • Automation : In-line analytics monitor reaction progress, minimizing manual intervention.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Acid-catalyzed (PPA)8597ModerateLow
Base-mediated (NaH)9298HighMedium
Solvent-optimized8897HighHigh

Trade-offs : While base-mediated methods offer higher yields, acid-catalyzed routes are cost-effective for small batches.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry

In organic synthesis, 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid serves as an intermediate for constructing complex organic molecules. Its unique structure allows for the development of various derivatives through oxidation, reduction, and substitution reactions. This versatility makes it a valuable building block in the synthesis of heterocyclic compounds .

2. Biological Activity

Research indicates that derivatives of this compound exhibit promising biological activities:

  • Antimicrobial Properties: Some studies have reported that certain derivatives have effective antimicrobial activity against various pathogens.
  • Anticancer Potential: The compound has been investigated for its potential as a therapeutic agent in cancer treatment. For instance, certain isoindole derivatives have shown selective inhibition of PARP-1, which is relevant in cancer therapy due to its role in DNA repair mechanisms .

3. Medicinal Chemistry

The ongoing research into the medicinal properties of this compound highlights its potential as a therapeutic agent for diseases such as cancer and cardiovascular disorders. Its mechanism of action often involves interaction with specific molecular targets, modulating enzyme or receptor activity to elicit desired biological effects .

Industrial Applications

Material Science

In the industrial sector, this compound is being explored for its applications in developing new materials with specific properties. It can be utilized in formulating polymers and dyes that require specific chemical characteristics .

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the anticancer efficacy of derivatives derived from this compound against breast cancer cell lines. The research highlighted significant cytotoxic effects, suggesting that structural modifications could enhance potency against specific cancer types.

Case Study 2: Antimicrobial Research

Another research project focused on synthesizing novel derivatives of this compound to evaluate their antimicrobial effectiveness against resistant bacterial strains. Results indicated that certain modifications improved activity against Gram-positive bacteria significantly.

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Reference
2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid -CH₃ (2), =O (1), -COOH (4) C₁₀H₉NO₃ 191.19 Hypothetical scaffold for drug design; rigid aromatic core. N/A
2-(2-Methoxy-ethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (436093-44-6) -CH₂CH₂OCH₃ (2), =O (3), -COOH (4) C₁₂H₁₃NO₄ 235.24 Enhanced solubility due to methoxy-ethyl group; discontinued commercial availability .
2-(Tetrahydro-furan-2-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (831203-49-7) -CH₂(C₄H₇O) (2), =O (3), -COOH (4) C₁₄H₁₅NO₄ 261.27 Bulky substituent improves steric hindrance; priced $303–$825 (2021) .
2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid -C₆H₁₁ (2), =O (3), -COOH (4) C₁₅H₁₇NO₃ 259.31 Hydrophobic cyclohexyl group may enhance membrane permeability .
2-(1-Benzyl-piperidin-4-yl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid -C₅H₁₀N(CH₂Ph) (2), =O (3), -COOH (4) C₂₂H₂₃N₂O₃ 375.44 Tertiary amine functionality enables interactions with biological targets; discontinued .

Key Findings from Research

Substituent Effects on Solubility: The methoxy-ethyl and tetrahydrofuran-derived analogs exhibit improved aqueous solubility compared to the methyl-substituted parent compound due to polar oxygen-containing groups .

Synthetic Accessibility :

  • Derivatives with simple alkyl groups (e.g., methyl, methoxy-ethyl) are synthesized via straightforward condensation or alkylation reactions, as demonstrated in and .
  • Complex substituents (e.g., benzyl-piperidinyl) require multi-step synthesis, including protection/deprotection strategies, which may limit scalability .

Commercial Availability :

  • Several analogs (e.g., 2-(2-methoxy-ethyl)- and benzyl-piperidinyl derivatives) are listed as discontinued, suggesting challenges in stability or demand .
  • The tetrahydrofuran analog remains available at premium prices ($303–$825), reflecting specialized applications in drug discovery .

Implications for Research and Development

The structural versatility of isoindole-4-carboxylic acid derivatives makes them valuable scaffolds in drug discovery, particularly for targeting enzymes or receptors requiring rigid, planar interactions. For example:

  • Anticancer Agents : The dioxopiperidinyl-substituted analog () shares structural motifs with proteolysis-targeting chimeras (PROTACs), which degrade disease-causing proteins .
  • Antimicrobials : Tertiary amine-containing derivatives () could mimic β-lactam antibiotics by interacting with bacterial penicillin-binding proteins .

Biological Activity

2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a heterocyclic compound belonging to the isoindole class, characterized by its unique fused ring system and functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound has the following chemical properties:

PropertyDetails
CAS No. 1785136-64-2
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name 2-methyl-1-oxo-3H-isoindole-4-carboxylic acid
Purity 95%

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. In vitro studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from this isoindole have been shown to inhibit cell proliferation in human glioblastoma and melanoma cells, with IC50 values indicating effective cytotoxicity at low concentrations .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Several studies have reported that derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to diverse biological effects. Research suggests that the compound may act as an inhibitor of certain kinases involved in cancer cell signaling pathways, thereby hindering tumor growth and progression.

Study 1: Anticancer Activity

In a study exploring the anticancer potential of isoindole derivatives, researchers synthesized various analogs of this compound. These compounds were tested against several cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The most active compounds showed IC50 values below 10 µM, significantly outperforming standard chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents on the isoindole ring for enhanced antimicrobial activity.

Q & A

Q. What are the standard synthetic routes for 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid?

A common method involves condensation reactions under reflux conditions. For analogous isoindole derivatives, 3-formyl-1H-indole-2-carboxylic acid intermediates are reacted with aminothiazolones or thioureas in acetic acid with sodium acetate as a catalyst. Modifications include introducing a methyl group via alkylation or using methyl-substituted starting materials. Purification typically involves recrystallization from DMF/acetic acid mixtures .

Q. How is this compound characterized structurally in academic research?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., methyl group at C2, oxo group at C1).
  • IR spectroscopy : To identify carbonyl (C=O) and carboxylic acid (COOH) stretches (~1700 cm⁻¹).
  • Mass spectrometry : For molecular weight validation (expected ~193.17 g/mol based on C9H9NO3).
  • X-ray crystallography : Resolves regiochemistry and hydrogen-bonding patterns in solid-state structures .

Q. What are its primary applications in medicinal chemistry research?

The compound serves as a scaffold for drug discovery, particularly in designing protease inhibitors or PROTACs (Proteolysis-Targeting Chimeras). Its isoindole core mimics natural pharmacophores, enabling interactions with target proteins. Derivatives are explored for anti-inflammatory and anticancer properties .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization be addressed?

Regioselective modification at the C4-carboxylic acid or C2-methyl group requires careful optimization:

  • Protecting groups : Use tert-butyl esters for COOH protection during alkylation.
  • Catalytic systems : Pd-mediated cross-coupling for selective C-H activation.
  • Computational modeling : DFT studies predict reactive sites to guide experimental design .

Q. What computational tools aid in studying its reactivity and drug-target interactions?

  • Molecular docking : Evaluates binding affinity with target proteins (e.g., kinases).
  • MD simulations : Assess stability of ligand-protein complexes over time.
  • QM/MM calculations : Analyze electronic effects of substituents on reactivity .

Q. How should researchers resolve contradictory spectral or bioactivity data?

  • Cross-validation : Compare NMR/IR data with synthetic intermediates.
  • Dose-response assays : Replicate bioactivity studies under controlled conditions (e.g., pH, solvent).
  • Isolation of byproducts : Identify side products via LC-MS to explain unexpected results .

Q. What strategies improve its solubility and bioavailability for in vivo studies?

  • Derivatization : Convert COOH to methyl esters or amides.
  • PEGylation : Attach polyethylene glycol (PEG) chains via ester linkages.
  • Co-crystallization : Use cyclodextrins to enhance aqueous solubility .

Q. How is its stability assessed under varying experimental conditions?

  • Forced degradation studies : Expose to heat, light, or acidic/basic conditions.
  • HPLC monitoring : Track decomposition products over time.
  • Kinetic analysis : Determine half-life in biological matrices (e.g., plasma) .

Q. What safety protocols are critical during synthesis and handling?

  • Ventilation : Use fume hoods for reflux steps involving acetic acid.
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Spill management : Neutralize acidic residues with sodium bicarbonate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.